2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pentan-2-yl)acetamide
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Overview
Description
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-pentanyl)acetamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-pentanyl)acetamide typically involves the following steps:
Formation of Benzisothiazole Core: The benzisothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.
Oxidation: The benzisothiazole core is then oxidized to introduce the dioxido and oxo functionalities.
Acylation: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
N-Alkylation: The final step involves the N-alkylation of the acetamide with 2-pentanyl bromide or a similar alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions may target the oxo or dioxido groups, converting them to hydroxyl or sulfide functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Hydroxyl or sulfide derivatives.
Substitution Products: Functionalized benzisothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Benzisothiazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar activities.
Biochemical Research: Used as a probe or inhibitor in biochemical assays to study enzyme activities or signaling pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-pentanyl)acetamide would depend on its specific biological target. Generally, benzisothiazole derivatives exert their effects by interacting with enzymes or receptors, modulating their activity. This can involve:
Inhibition of Enzymes: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Acting as agonists or antagonists at receptor sites, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide: Lacks the N-alkylation, providing a simpler structure.
2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-methylacetamide: Contains a methyl group instead of a pentanyl group.
Uniqueness
Structural Complexity: The presence of the pentanyl group adds to the structural complexity and potential biological activity.
Functional Diversity: The combination of dioxido, oxo, and acetamide functionalities provides multiple sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C14H18N2O4S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
N-pentan-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H18N2O4S/c1-3-6-10(2)15-13(17)9-16-14(18)11-7-4-5-8-12(11)21(16,19)20/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,15,17) |
InChI Key |
WGEDUHRKNJSBJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
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